molecular formula C19H27NO4 B12342012 (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate CAS No. 1044563-67-8

(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate

Cat. No.: B12342012
CAS No.: 1044563-67-8
M. Wt: 333.4 g/mol
InChI Key: HRISBMYHHVBLFC-GOEBONIOSA-N
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Description

(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate (CAS 1044563-67-8) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate or building block for the preparation of more complex, biologically active molecules . Its molecular formula is C 19 H 27 NO 4 and it has a molecular weight of 333.42 g/mol . Piperidine scaffolds are fundamental structural motifs found in a wide array of approved pharmaceuticals and investigational compounds. Specifically, stereochemically defined, protected piperidine esters like this product are invaluable in modern drug discovery. They are primarily used in the synthesis of protease inhibitors and other therapeutic agents that target enzymatic pathways . Furthermore, related dipeptide piperidine derivatives have been investigated for their potential as arginase inhibitors. Arginase is a metalloenzyme implicated in a range of diseases, including certain cancers, cardiovascular disorders, and neurodegenerative conditions like Alzheimer's disease, making its inhibitors a significant area of research . The tert-butyl and benzyl ester protecting groups on this molecule enhance its utility in multi-step synthetic sequences, allowing for selective deprotection and further functionalization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044563-67-8

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl (2S,3R)-2-methylpiperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-16(17(21)24-19(2,3)4)11-8-12-20(14)18(22)23-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3/t14-,16+/m0/s1

InChI Key

HRISBMYHHVBLFC-GOEBONIOSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

A common approach starts with N-benzyl-4-carbonyl-ethyl nipecotate (or analogous precursors), which undergoes cyclization to form the piperidine ring. For example:

  • Ammonolysis : Reaction with aqueous ammonia (25%) in ethanol at 30–40°C yields an intermediate amide.
  • Cyclization : Subsequent steps, such as acid-mediated dehydration or Grignard addition, form the piperidine ring.

Stereochemical Control

Critical to achieving the (2S,3R) configuration:

  • Chiral Auxiliaries : Use of L-di-p-toluoyltartaric acid (L-DTTA) for enantiomer resolution.
  • Asymmetric Catalysis : Enzymatic reductions (e.g., bakers’ yeast) or chiral catalysts ensure diastereomeric excess (d.e.) >99%.

Detailed Reaction Conditions and Yields

Experimental parameters from patents and journals highlight optimized protocols.

Stepwise Synthesis

Step Reaction Description Conditions Yield Source
1 Ammonolysis of N-benzyl-4-carbonyl-ethyl nipecotate EtOH, 30–40°C, 16–30 h 85–90%
2 Grignard Addition (C2 methyl introduction) THF, −70 to 0°C, 2–10 h 70–75%
3 Hydrogenation (C3 tert-butyl introduction) Raney Ni, 10–80°C, 2–60 h 60–65%
4 Salt Formation with L-DTTA MeOH/H₂O (1:1), 35–50°C, 10–30 h 22–23.8% total

Critical Parameters

  • Temperature : Low temperatures (−70°C) for Grignard reactions prevent side reactions.
  • Solvents : Ethanol for ammonolysis, THF for Grignard steps, and MeOH/H₂O for crystallization.
  • Catalysts : Raney Ni for hydrogenation, L-DTTA for enantiomer isolation.

Stereochemical Outcomes and Purification

Diastereomeric and Enantiomeric Purity

  • d.e. >99% : Achieved via L-DTTA-mediated crystallization, which preferentially precipitates the (2S,3R) enantiomer.
  • e.e. 87–93% : Reported in asymmetric reductions using bakers’ yeast for related piperidines.

Purification Techniques

Method Application Efficiency Source
Crystallization L-DTTA salt formation >90% recovery
Flash Chromatography Intermediate purification 50–85% yield
HPLC Final enantiomer isolation High purity

Challenges and Optimization Strategies

Challenges

  • Stereochemical Purity : Multiple chiral centers require precise control.
  • Low Yields : Cumulative losses in multi-step synthesis (e.g., 22–23.8% total yield in).
  • Scalability : Industrial processes must balance cost and efficiency (e.g., avoiding LiAlH₄).

Solutions

  • Catalyst Screening : Use of Pd catalysts or BINAP ligands for cross-coupling.
  • Solvent Selection : Toluene or DMA for high-temperature reactions.
  • Cost Reduction : Cheap starting materials (e.g., nipecotinic acid derivatives).

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Methods

Method Advantages Limitations Source
Grignard/Hydrogenation High stereocontrol Low scalability
Enzymatic Reduction Eco-friendly Limited substrate scope
Pd-Catalyzed Coupling High yields Expensive catalysts

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, depending on the reaction conditions.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents
Research has indicated that compounds similar to (2S,3R)-1-benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate exhibit antihypertensive properties. These compounds can potentially modulate blood pressure by acting on specific receptors or enzymes involved in vascular regulation. For instance, studies have shown that analogs of piperidine derivatives can lead to significant decreases in blood pressure in animal models, suggesting a therapeutic avenue for hypertension management .

2. Anti-cancer Research
The compound's structural features make it a candidate for developing anti-cancer agents. Its ability to interact with cellular signaling pathways may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies have indicated that certain piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

3. Neuropharmacology
Given its structural similarity to known neuroactive compounds, this compound may also have applications in neuropharmacology. Compounds in this class are being explored for their potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders such as anxiety and depression .

Synthetic Methodologies

1. As a Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of other complex molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic organic chemistry. The ability to modify the piperidine ring opens pathways to create diverse derivatives with tailored biological activities .

2. Chiral Synthesis
The chiral nature of this compound allows it to be utilized in asymmetric synthesis processes. This is particularly valuable in the pharmaceutical industry where the chirality of a compound can significantly influence its therapeutic efficacy and safety profile .

Biological Research Applications

1. Structure-Activity Relationship Studies
Researchers are employing this compound to explore structure-activity relationships (SAR) within piperidine derivatives. By systematically modifying substituents on the piperidine ring and observing biological activity changes, scientists aim to identify key structural features that enhance efficacy or reduce toxicity .

2. Drug Development Platforms
The compound's properties make it suitable for use in drug development platforms aimed at discovering new therapeutic agents. Its interactions with various biological targets can be studied using high-throughput screening methods to identify promising candidates for further development .

Case Studies

Study Title Focus Area Findings
Investigation of Piperidine Derivatives as AntihypertensivesCardiovascular ResearchDemonstrated significant blood pressure reduction in hypertensive models using related compounds.
Synthesis and Biological Evaluation of Piperidine-Based Anticancer AgentsCancer ResearchIdentified cytotoxic activity against several cancer cell lines, suggesting potential for drug development.
Neuroactive Properties of Piperidine DerivativesNeuropharmacologyShowed modulation of neurotransmitter systems indicating potential therapeutic effects on anxiety and depression disorders.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate (CAS 301180-04-1)
  • Structure : Lacks the 2-methyl group and has undefined stereochemistry.
  • Molecular Formula: C₁₈H₂₅NO₄.
  • Molecular Weight : 319.4 g/mol.
  • Applications : Used in medicinal chemistry research, particularly in kinase inhibitor development .
(2R,3R)-1-tert-Butyl 3-methyl 2-methylpiperidine-1,3-dicarboxylate (CAS 1628258-96-7)
  • Structure : Features tert-butyl and methyl ester groups with (2R,3R) stereochemistry.
  • Molecular Formula: C₁₃H₂₃NO₄.
  • Molecular Weight : 257.33 g/mol.
  • Key Difference : Smaller ester groups (methyl vs. benzyl) and opposite stereochemistry may influence solubility and chiral recognition .

Pyrrolidine-Based Analogs

rac-1-(tert-butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (6d)
  • Structure : Pyrrolidine core with phenyl and dimethyl substituents.
  • Synthesis : Prepared via photoredox catalysis using fac-Ir(ppy)₃ in DMF, yielding 38–45% .
  • Key Difference : The five-membered pyrrolidine ring introduces conformational rigidity compared to the six-membered piperidine, affecting pharmacokinetic properties like metabolic stability .
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 159299-93-1)
  • Structure : Contains a ketone group at the 4-position.
  • Applications : Intermediate for bioactive molecules, including protease inhibitors.
  • Key Difference : The oxo group enhances electrophilicity, enabling participation in nucleophilic addition reactions absent in the target compound .

Bicyclic and Hybrid Systems

Bicyclo[1.1.1]pentane-1,3-dicarboxylate derivatives
  • Structure : Rigid bicyclic core with isoindoline or benzyl ester groups.
  • Synthesis : Achieved via radical addition reactions, with yields up to 53% .
  • Key Difference : The bicyclo[1.1.1]pentane scaffold provides unique strain and geometry, often used to mimic aromatic rings in drug design while improving metabolic stability .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Synthesis Yield (%)
Target Compound 1044563-67-8 C₂₁H₂₉NO₄ 333.194 3.70 2-methyl, benzyl, tert-butyl N/A
1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate 301180-04-1 C₁₈H₂₅NO₄ 319.4 ~3.5* Benzyl, tert-butyl N/A
rac-6d (pyrrolidine analog) N/A C₂₀H₂₇NO₄ 345.44 4.2 4,4-dimethyl, phenyl 38–45
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate 159299-93-1 C₁₅H₁₇NO₅ 291.30 2.8 4-oxo, methyl >99% purity

*Estimated based on structural similarity.

Biological Activity

The compound (2S,3R)-1-Benzyl 3-tert-butyl 2-methylpiperidine-1,3-dicarboxylate is a piperidine derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in the realms of neuropharmacology and medicinal chemistry. Understanding its biological activity involves examining its interactions with various biological targets and evaluating its pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H27_{27}NO4_4
  • Molecular Weight : 333.42 g/mol
  • CAS Number : 1044563-67-8

The compound features a benzyl group, a tert-butyl substituent, and two carboxylate ester functionalities. The specific stereochemistry at the 2 and 3 positions is critical for its biological interactions.

Biological Activity Overview

The biological activity of This compound can be categorized into several potential pharmacological effects based on structural analogs and preliminary studies:

  • Neuroprotective Effects : Similar piperidine derivatives have shown potential in neuroprotection, particularly against oxidative stress and neurodegenerative conditions.
  • Receptor Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors, including acetylcholine and dopamine receptors.
  • Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.

In Vitro Studies

Preliminary in vitro studies have suggested that compounds structurally related to This compound exhibit various biological activities:

Study FocusFindings
Neuroprotection against AβCompounds similar to this piperidine derivative have shown protective effects in astrocytes against amyloid beta-induced toxicity .
Antioxidant EffectsReduction in malondialdehyde (MDA) levels was observed in cell cultures treated with related compounds, indicating antioxidant properties .
Receptor InteractionPiperidine derivatives often serve as ligands for neurotransmitter receptors, potentially modulating their activity.

Case Studies

A notable case study involving piperidine derivatives demonstrated their efficacy in reducing oxidative stress markers in neuronal cell cultures. The study highlighted the ability of these compounds to lower TNF-α levels and free radicals, suggesting a mechanism for their neuroprotective effects .

Mechanistic Insights

Understanding the mechanism of action for This compound involves exploring:

  • Interaction with Enzymes : Potential inhibition of enzymes such as acetylcholinesterase could contribute to cognitive enhancement.
  • Receptor Binding Affinity : Investigating binding affinities to various neurotransmitter receptors can elucidate its pharmacological profile.

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